molecular formula C8H13BrO2 B2492470 8-Bromo-1,4-dioxaspiro[4.5]decane CAS No. 68278-51-3

8-Bromo-1,4-dioxaspiro[4.5]decane

Cat. No.: B2492470
CAS No.: 68278-51-3
M. Wt: 221.094
InChI Key: JCWBPQVTECHCIP-UHFFFAOYSA-N
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Description

8-Bromo-1,4-dioxaspiro[4.5]decane: is a chemical compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol It is characterized by a spirocyclic structure containing a bromine atom and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,4-dioxaspiro[4.5]decane typically involves the bromination of 1,4-dioxaspiro[4.5]decan-8-ol. A common method includes treating a magnetically stirred solution of 1,4-dioxaspiro[4.5]decan-8-ol in dry dichloromethane with carbon tetrabromide. The mixture is cooled to 0°C, and triphenylphosphine is added. The reaction is carried out under a nitrogen atmosphere for 5 hours. After the reaction, water and dichloromethane are added, and the organic phase is separated. The aqueous phase is extracted with dichloromethane, and the combined organic fractions are dried, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield this compound as a colorless oil .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient bromination reagents and optimized reaction conditions can enhance yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 8-Bromo-1,4-dioxaspiro[4.5]decane is used as an intermediate in organic synthesis, particularly in the preparation of spirocyclic compounds and other complex molecules.

Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications. It can be used in the design of new drugs or as a building block for bioactive molecules.

Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-1,4-dioxaspiro[4.5]decane depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s spirocyclic structure may interact with molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these interactions fully.

Comparison with Similar Compounds

    1,4-Dioxaspiro[4.5]decane: A similar compound without the bromine atom, used in various synthetic applications.

    8-Amino-1,4-dioxaspiro[4.5]decane: Contains an amino group instead of a bromine atom, offering different reactivity and applications.

    8-Methyl-1,4-dioxaspiro[4.5]decane: Features a methyl group, providing distinct chemical properties.

Uniqueness: 8-Bromo-1,4-dioxaspiro[45]decane is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for diverse chemical transformations

Properties

IUPAC Name

8-bromo-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWBPQVTECHCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1Br)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68278-51-3
Record name 8-bromo-1,4-dioxaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Carbon tetrabromide (11.0 g, 33.2 mmol) was added to a solution of triphenylphosphine (8.70 g, 33.2 mmol), imidazole (2.47 g, 36.3 mmol), and 1,4-dioxaspiro[4.5]decan-8-ol (5.0 g, 31.6 mmol) in DCM (150 mL) under argon at 0° C. The ice bath was removed and the mixture was stirred for 24 h at RT. The solvent was removed in vacuo to give an oil that was purified by silica gel chromatography to give 8-Bromo-1,4-dioxaspiro[4.5]decane.
Quantity
11 g
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reactant
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8.7 g
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reactant
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2.47 g
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reactant
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5 g
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reactant
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150 mL
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Synthesis routes and methods II

Procedure details

When the bridging group is carbonyl, the Grignard reagent of 8-bromo-1,4-dioxaspiro[4.5]decane is first prepared. The precursor 8-bromo-1,4-dioxaspiro[4.5]decane is prepared by the method of E. I. Snyder (JOC, 36, 403 (1971)). The Grignard reagent is in turn reacted with an appropriately substituted or unsubstituted benzaldehyde, for example, 3-trifluoromethylbenzaldehyde and then treated with aqueous ammonium chloride, yielding [(1,4-dioxaspiro[4.5]decan-8-yl)(phenyl)]methanol. The so-prepared alcohol is treated with sodium hydride in toluene, and then is reacted with phenylmethyl bromide, yielding phenylmethyl [(1,4-dioxaspiro[4.5]decan-8-yl)(phenyl)]methyl ether. The 1,4-dioxaspiro functional group is then cleaved from the so-prepared molecule with acetic acid and water, as previously described, affording the corresponding phenylmethyl [(cyclohexanon-4-yl)(phenyl)]methyl ether. The ether is then reacted with cyanoguanidine, as previously described, yielding the appropriate 2,4-diamino-6-[(phenylmethoxy)(phenyl)methyl]-5,6,7,8-tetrahydroquinazoline. The tetrahydroquinazoline is then cleaved with hydrogen gas in the presence of 5% palladium on charcoal, yielding the corresponding [(2,4-diamino-5,6,7,8-tetrahydroquinazolin-6-yl)(phenyl)]methanol. Using the method of D. Swern (Tetrahedron, 34, 1651-1660 (1978)), the methanol is oxidized with oxalyl chloride and dimethyl sulfoxide in methylene chloride, yielding the targeted 2,4-diamino-6-phenylcarbonyl-5,6,7,8-tetrahydroquinazoline. Example 9 provides a detailed description of how this reaction is conducted.
[Compound]
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carbonyl
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Grignard reagent
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Grignard reagent
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substituted or unsubstituted benzaldehyde
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Synthesis routes and methods III

Procedure details

A stirred solution of 17.4 grams (0.11 mole) of 1,4-dioxaspiro[4.5]decan-8-ol (prepared as in Step B of Example 8) and 46.2 grams (0.14 mole) of freshly recrystallized carbon tetrabromide in 100 mL of methylene chloride is cooled to about 0° C., and a solution of 32.3 grams (0.12 mole) of triphenylphosphine in 50 mL of methylene chloride is added dropwise. Upon completion of addition, the reaction mixture is allowed to warm to ambient temperature where it is stirred for about 18 hours. After this time the reaction mixture is concentrated to about one quarter of the original volume. The concentrate is then passed through a pad of silica gel. Elution is accomplished with heptane. The eluate is concentrated under reduced pressure, yielding 8-bromo-1,4-dioxaspiro[4.5]decane.
Quantity
17.4 g
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reactant
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100 mL
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32.3 g
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